Silychristin Silychristin Silychrystin is a natural product found in Silybum with data available.
Brand Name: Vulcanchem
CAS No.: 33889-69-9
VCID: VC21340234
InChI: InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3
SMILES:
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol

Silychristin

CAS No.: 33889-69-9

Cat. No.: VC21340234

Molecular Formula: C25H22O10

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

Silychristin - 33889-69-9

CAS No. 33889-69-9
Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
IUPAC Name 3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3
Standard InChI Key BMLIIPOXVWESJG-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Canonical SMILES COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Melting Point 174 - 176 °C

Chemical Properties of Silychristin

Molecular Structure and Formula

Silychristin possesses the molecular formula C₂₅H₂₂O₁₀ with a molecular weight of 482.436 g/mol . Its structure integrates both flavonoid and lignan components, creating a unique molecular architecture that contributes to its various biological activities. Flavonolignans like silychristin comprise approximately 65-80% of silymarin extract .

Physical Properties

Silychristin exhibits specific physical and chemical characteristics that influence its behavior in biological systems and pharmaceutical applications, as summarized in Table 1.

Table 1: Physical and Chemical Properties of Silychristin

PropertyValue
Molecular FormulaC₂₅H₂₂O₁₀
Molecular Weight482.436 g/mol
Density1.6±0.1 g/cm³
Boiling Point782.0±60.0 °C at 760 mmHg
Flash Point270.5±26.4 °C
GHS SymbolGHS07 (Warning)

Stereochemistry

Silychristin can exist as two stereoisomers: silychristin A (2R, 3S) and silychristin B (2S, 3R) . This stereochemical variability contributes to the compound's complex biological profile and may influence its interaction with various molecular targets in biological systems.

Biological Activities of Silychristin

Antioxidant Properties

Silychristin demonstrates robust antioxidant activity, a property that underpins many of its beneficial biological effects. Research comparing the antioxidant capacity of silychristin and its derivatives has revealed interesting structure-activity relationships. While silychristin A exhibits strong antioxidant properties, its 2,3-dehydro derivative (2,3-dehydrosilychristin A) and anhydrosilychristin demonstrate even more potent antioxidant activity in cell-based assays .

The relative antioxidant capacities of silychristin and its derivatives in cell-based assays are presented in Table 2. The differences between silychristin A and 2,3-dehydrosilychristin A were statistically significant (p=0.006), as were those between silychristin A and anhydrosilychristin (p=0.02) .

Table 2: Comparative Antioxidant Activity of Silychristin and Its Derivatives

CompoundRelative Antioxidant Capacity in Cell-Based Assay
2,3-Dehydrosilychristin AHighest
AnhydrosilychristinHigh
Silychristin AModerate
Silybin ALower
IsosilychristinLowest

Anti-Inflammatory Effects

Silychristin exhibits concentration-dependent anti-inflammatory activity through multiple mechanisms . Studies on animal models of cerebral ischemia have demonstrated that silymarin (containing silychristin) reduces inflammation by suppressing the activation of inflammatory mediators including TNF-β, NF-κB, STAT-1, and COX-2, while also inhibiting leukocyte infiltration .

These anti-inflammatory effects contribute to significant improvements in pathological outcomes, including reduction in brain cell death and necrotic tissue volume, amelioration of memory loss, and enhancement of psychomotor behavior in ischemic rat models .

Multidrug Resistance Modulation

One of the most promising pharmacological properties of silychristin is its ability to modulate multidrug resistance (MDR), a major obstacle in cancer treatment. Silychristin A and its 2,3-dehydro derivative directly inhibit P-glycoprotein (P-gp), a transmembrane protein responsible for pumping foreign substances out of cells . This represents the first report showing that silychristin A and its 2,3-dehydro derivative can modulate multidrug resistance through direct P-gp inhibition .

This inhibitory effect can reverse the doxorubicin-resistance phenotype in resistant human ovarian carcinoma cells, enhancing the efficacy of chemotherapeutic agents . The sensitization of resistant HOC/ADR cells was particularly notable when the concentration of silychristin A was increased from 10 μM to 20 μM, resulting in nearly four times greater sensitization .

In contrast to direct P-gp inhibition, anhydrosilychristin and isosilychristin appear to modulate multidrug resistance through a different mechanism—by downregulating the expression of ABC transporters .

Table 3: Multidrug Resistance Modulation by Silychristin and Its Derivatives

CompoundMechanism of MDR ModulationRelative Efficacy
Silychristin ADirect P-gp inhibitionHigh (strongest sensitization of HOC/ADR cells)
2,3-Dehydrosilychristin ADirect P-gp inhibitionHigh
AnhydrosilychristinDownregulation of ABC transporter expressionMild to moderate effect
IsosilychristinDownregulation of ABC transporter expressionMild to no effect

Enzyme Inhibition Activities

Silychristin functions as an inhibitor of several enzymes with significant therapeutic implications:

  • Collagenase: Silychristin inhibits collagenase more efficiently than the standard inhibitor 1,10-phenanthroline, suggesting potential applications in dermatology and cosmeceuticals .

  • Human carbonic anhydrase: This inhibition has potential applications in treating conditions such as glaucoma, as well as possibly acting as a diuretic, antiepileptic, and in the treatment of gastric and duodenal ulcers .

  • Alpha-glucosidase: Silychristin can inhibit this enzyme involved in carbohydrate metabolism, suggesting potential applications in managing conditions like diabetes .

Endocrine Effects

Silychristin demonstrates potent inhibition of the thyroid hormone transporter MCT8, eliciting strong inhibition of T3 uptake with an IC50 of 110 nM . This property may have significant implications for thyroid hormone regulation and related disorders, potentially offering a novel approach to modulating thyroid hormone activity in specific tissues.

Pharmacological Applications

Hepatoprotective Effects

As a component of silymarin, silychristin contributes significantly to the extract's well-documented hepatoprotective properties . These effects are primarily attributed to its potent antioxidant and anti-inflammatory activities, which help protect liver cells from damage caused by toxins, free radicals, and inflammatory processes.

Immunomodulatory Effects

Silymarin, which contains silychristin, has demonstrated significant immunoregulatory effects with potential applications in autoimmune diseases such as multiple sclerosis (MS). Both in vitro studies and clinical trials have shown that silymarin exhibits immunosuppressive effects on inflammatory responses via the regulation of T-helper cells (Th1, Th17) .

Specifically, silymarin suppresses the proliferation of Th1 and Th17 cells and inhibits the mRNA level of Th1's specific transcription factor (T-bet) and interferon-gamma synthesis . Additionally, it may increase or restore regulatory T-cell (Treg) function in MS, possibly through activation of JAK3/STAT5 signaling, resulting in anti-inflammatory and immunomodulatory effects .

Antithrombotic Activity

Research has revealed silychristin's antithrombotic properties through its inhibition of ADP-induced blood platelet activation via the G protein-coupled receptor P2Y12 . This blockade could potentially reduce the risk of peripheral artery disease, myocardial infarction, ischemic stroke, and vascular death .

Similarly, silychristin inhibits collagen-induced blood platelet activation, which is a normal response to tissue injury but can lead to thrombotic events when overactivated . This dual antiplatelet mechanism suggests silychristin may have applications in cardiovascular medicine.

Research Findings and Clinical Studies

In Vitro Studies

Multiple in vitro studies have investigated silychristin's biological activities and mechanisms of action:

  • Antioxidant studies have demonstrated that silychristin and its derivatives effectively scavenge free radicals and protect cells against oxidative stress, with 2,3-dehydrosilychristin A showing the strongest effects .

  • Research on multidrug resistance has revealed that silychristin A and 2,3-dehydrosilychristin A directly inhibit P-glycoprotein, while anhydrosilychristin and isosilychristin modulate resistance through different mechanisms .

  • Studies on blood platelets have demonstrated silychristin's ability to inhibit both ADP-induced and collagen-induced platelet activation, supporting its potential as an antithrombotic agent .

  • Toxicity studies have shown that both acute cytotoxic and genotoxic doses of silychristin are higher than 100 μM for blood platelets, peripheral blood mononuclear cells, and alveolar basal epithelial cells, indicating a favorable safety profile .

Animal Studies

Animal studies, particularly in rodent models, have provided valuable insights into silychristin's therapeutic potential:

  • In cerebral ischemia models, silymarin (containing silychristin) has demonstrated significant neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic responses .

  • These effects translated to reduced brain cell death and necrotic tissue volume, improved memory, and enhanced psychomotor behavior in ischemic rat models .

  • Studies in Mesocestoides vogae larvae have further demonstrated silychristin's anti-inflammatory properties .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator